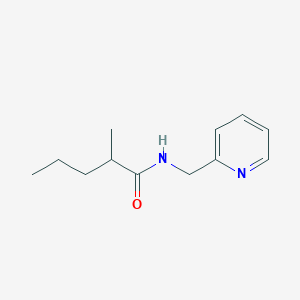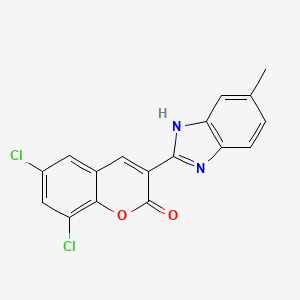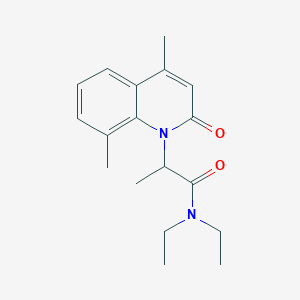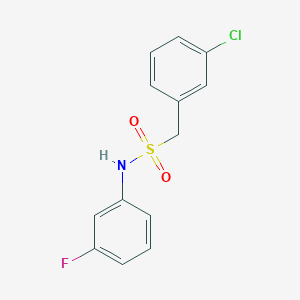
N-(2-furylmethyl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-propoxybenzenesulfonamide, also known as F-PSA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. F-PSA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been found to improve cardiovascular function by reducing platelet aggregation and blood pressure. This compound has also been found to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been found to exhibit poor solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, this compound has been found to exhibit non-specific binding to proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. One potential area of research is the development of this compound analogs with improved solubility and specificity. Another area of research is the study of the molecular mechanisms underlying the biological activities of this compound. Furthermore, this compound could be used in the development of novel therapeutics for various diseases, including inflammation, cancer, and neurodegenerative diseases. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in the study of inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases. Although there are some limitations to the use of this compound in lab experiments, it has the potential to be a valuable tool for scientific research and drug development.
合成法
N-(2-furylmethyl)-4-propoxybenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-propoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound. The product can be purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in various scientific research studies due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used in the study of cardiovascular diseases, as it has been found to inhibit platelet aggregation and reduce blood pressure. Furthermore, this compound has been used in the study of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-9-18-12-5-7-14(8-6-12)20(16,17)15-11-13-4-3-10-19-13/h3-8,10,15H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDMOFGSTXFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)

![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)


![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)